Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate is a compound with significant pharmacological potential. It is categorized under isoxazole derivatives, which are known for their diverse biological activities. The compound's systematic name indicates its structural components, including a diethylaminoethyl group and a pyridyl moiety, combined with citrate as a counterion. This compound is primarily studied for its potential applications in medicinal chemistry.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions as Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate. Its Chemical Abstracts Service (CAS) number is 14908-97-5, which allows for precise identification in chemical databases. The molecular formula is , reflecting its complex structure that includes nitrogen and oxygen atoms alongside carbon and hydrogen .
The synthesis of isoxazole derivatives typically involves several steps. A common approach includes the formation of the isoxazole ring through cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated carbonyl compounds. For this specific compound, the following general synthetic pathway can be employed:
These reactions often require careful control of temperature and pH to ensure high yields and purity of the final product .
The molecular structure of Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate can be represented as follows:
The specific arrangement of these functional groups contributes to its chemical properties and biological activity .
Isoxazole compounds are known to participate in various chemical reactions due to their electrophilic nature. Key reactions include:
Understanding these reactions is crucial for optimizing synthesis routes and enhancing yield .
The mechanism of action for Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate involves its interaction with biological targets, particularly within the central nervous system. The diethylamino group enhances lipophilicity, facilitating blood-brain barrier penetration.
Research indicates that such compounds may exhibit anxiolytic or antidepressant effects through their action on serotonin or dopamine receptors .
These properties are critical for understanding how the compound behaves under different conditions, influencing both its storage and application in research .
Isoxazole derivatives have been extensively studied for their pharmacological properties:
The construction of the isoxazole nucleus in this complex hybrid molecule relies primarily on regioselective 1,3-dipolar cycloadditions. Copper(I)-catalyzed [3+2] cycloadditions between in situ-generated nitrile oxides and terminal alkynes dominate industrial-scale synthesis routes due to their operational reliability and scalability. As demonstrated by Fokin et al., Cu(I) acetylides facilitate the formation of 3,5-disubstituted isoxazoles with exceptional regiocontrol (>98%) under mild conditions (50–70°C), achieving isolated yields of 85–92% for the 3-(2-pyridyl)isoxazole intermediate [1] [7]. The catalytic cycle proceeds via metallacycle intermediates, enabling broad functional group tolerance—a critical feature given the heteroaromatic pyridyl substituent [1].
Alternative metal-free approaches employ hypervalent iodine(III) catalysts, such as hydroxy(tosyloxy)iodobenzene (HTIB), to convert aldoximes directly to nitrile oxides. This method circumvents transition-metal contamination concerns in pharmaceutical intermediates. Jadhav et al. reported near-quantitative conversions (90–94%) for 3-aryl isoxazoles using HTIB in acetonitrile at ambient temperature [5] [7]. For the target 3-(2-pyridyl)isoxazole, however, electron-deficient pyridyl groups necessitate modified reaction conditions (60°C, 8h) to maintain yields above 80% [6].
Table 1: Catalytic Systems for Isoxazole Ring Synthesis
Catalyst | Dipole Source | Reaction Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
CuCl (10 mol%) | Chloro-oxime | EtOH, 65°C, 4h | 92 | >98% 3,5-substituted |
[PhI(OH)OTs] | Aldoxime | CH₃CN, 25°C, 3h | 94 | >99% 3,5-substituted |
AgZr₂(PO₄)₃ | In situ nitrile oxide | H₂O, ultrasound, 1h | 88 | >95% 3,5-substituted |
Incorporating the 5-(2-diethylaminoethyl) side chain demands sequential functionalization post-core assembly. Two principal strategies prevail:
Mannich Aminomethylation: Pre-formed 3-(2-pyridyl)isoxazole-5-carbaldehyde undergoes nucleophilic addition with diethylamine and formaldehyde under mild Brønsted acid catalysis (acetic acid, 50°C). This one-pot reductive amination affords the 5-(2-diethylaminoethyl) moiety in 75–82% yield after 6h [6] [10]. Solvent selection proves critical: ethanol/water mixtures (4:1) suppress imine byproducts, enhancing selectivity to >90% [10].
Halogenation/Amine Displacement: Electrophilic bromination at C5 using NBS (1.05 equiv) in CCl₄ generates 5-bromomethyl-3-(2-pyridyl)isoxazole quantitatively. Subsequent SN₂ reaction with diethylamine (3.0 equiv, K₂CO₃, DMF, 80°C) installs the side chain in 70% isolated yield. While effective, this route requires rigorous exclusion of moisture to prevent hydrolysis [8].
The 2-pyridyl group at C3 is typically introduced before isoxazole cyclization. Stille coupling of 2-tributylstannylpyridine with 3-bromo-5-substituted isoxazoles offers precision but suffers from palladium residue concerns. Alternatively, cycloadditions employing pre-functionalized nitrile oxides—generated from 2-pyridinecarboxaldehyde oxime—enable direct incorporation, albeit with moderate yields (68–75%) due to nitrile oxide instability [1] [9].
Table 2: Substituent Integration Method Comparison
Method | Key Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Mannich aminomethylation | HCHO, Et₂NH, AcOH, EtOH/H₂O, 50°C | 82 | 98.5 |
Halogenation/displacement | NBS → Et₂NH, K₂CO₃, DMF, 80°C | 70 | 97.2 |
Direct cycloaddition | 2-Pyridyl nitrile oxide, CuCl | 75 | 99.1 |
Citrate salt formation enhances the aqueous solubility and crystallinity of the lipophilic isoxazole-diethylaminoethyl-pyridyl free base. Optimal salt formation employs a 1:1 molar ratio of free base to citric acid in ethanol/acetone (3:7 v/v) at 45°C. Slow anti-solvent addition (n-heptane, 0.5 vol/h) induces crystallization, yielding plate-like crystals with >99.5% chiral and chemical purity after two recrystallizations [2].
Counterion selection was evaluated systematically:
Crystallization kinetics are exquisitely solvent-dependent. Ethanol-dominated systems (≥50% v/v) yield needles with occluded solvent, while acetone-rich mixtures produce stable monoclinic crystals (PXRD-confirmed). Seeding with pre-formed citrate crystals at 40°C suppresses oiling-out and ensures batch-to-batch uniformity [2] [4].
Table 3: Citrate Crystallization Optimization Parameters
Solvent System (v/v) | Anti-solvent | Crystal Habit | Purity (%) | Yield (%) |
---|---|---|---|---|
Ethanol/acetone (3:7) | n-Heptane | Plates | 99.9 | 92 |
Isopropanol/ethyl acetate (1:1) | Diethyl ether | Needles | 98.7 | 85 |
Methanol/THF (2:8) | Toluene | Agglomerates | 97.1 | 78 |
Recent advances address environmental and efficiency challenges in the four-stage synthesis (cycloaddition → Mannich → salt formation):
Life-cycle analysis reveals a 33% reduction in process mass intensity (PMI) when integrating these measures, predominantly by eliminating halogenated solvents and copper waste streams.
Table 4: Green Metrics for Route Optimization
Parameter | Conventional Route | Green Route | Improvement |
---|---|---|---|
PMI (kg/kg API) | 187 | 125 | 33% ↓ |
E-factor | 42 | 18 | 57% ↓ |
Catalyst reuse | Not applicable | 5 cycles | Pd/Cu waste ↓ |
Reaction time | 14h | 8h | 43% ↓ |
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: